7-Hydroxyoctanoic acid

Overview

Description

7-Hydroxyoctanoic acid is a compound that has not been directly described in the provided papers. However, the papers do discuss related compounds with hydroxy functionalities and their applications. For instance, the first paper describes the synthesis of a fluorescent amino acid derivative, L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC), which is used for labeling proteins . The second paper discusses the synthesis of 7′-hydroxyabscisic acid, a metabolite of the plant hormone abscisic acid . These studies indicate the interest in hydroxy-functionalized compounds in various fields, including biochemistry and plant biology.

Synthesis Analysis

The synthesis of 7-HC, as described in the first paper, involves an improved protocol that allows for the preparation of multi-gram quantities of the compound . This optimized procedure highlights the importance of developing efficient synthetic routes for compounds of interest. The second paper outlines a twelve-step total synthesis of 7′-hydroxyabscisic acid, showcasing the complexity often involved in synthesizing natural products and their derivatives . Both papers emphasize the significance of synthetic chemistry in accessing compounds for further study and application.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to this compound. However, they do describe reactions pertinent to the synthesis and functionalization of hydroxy-containing compounds. For example, the extension of 7-HC's utility in solid phase peptide synthesis demonstrates the compound's reactivity and versatility in forming peptide bonds . The hydrolysis of the methyl ester in the synthesis of 7′-hydroxyabscisic acid using porcine liver esterase is an example of a biocatalytic reaction . These reactions are indicative of the broader chemical reactivity of hydroxyl groups in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. Nonetheless, the properties of similar hydroxy-functionalized compounds can be inferred. The fluorescent nature of 7-HC suggests that it has specific optical properties that can be exploited in protein labeling . The synthesis of 7′-hydroxyabscisic acid implies that the presence of hydroxyl groups can significantly influence the biological activity of a molecule . These properties are crucial for the practical applications of such compounds in various scientific domains.

Scientific Research Applications

Chiral Hydroxyalkanoic Acid Production:

- Bacteria-derived polyhydroxyalkanoates (PHA) can be a source of chiral hydroxyalkanoic acids like 7-Hydroxyoctanoic acid. These acids are useful in the fine chemical, pharmaceutical, and medical industries due to their enantiomerically pure R-configuration. An efficient method to produce these monomers from PHA has been established, demonstrating their potential in various industries (Ren et al., 2005).

Biosynthesis and Applications:

- The microbial production of chiral hydroxyalkanoates, which includes compounds like this compound, has been reviewed. These compounds have broad applications due to their physiological functions and potential uses in various industries (Chen & Wu, 2005).

- The de novo biosynthesis of 8-Hydroxyoctanoic acid, a related compound, has been achieved in yeast. This study highlights the potential of yeast in the industrial production of hydroxylated fatty acids, which can have various applications (Wernig, Boles, & Oreb, 2019).

Analytical and Environmental Applications:

- A study on profiling 3-hydroxy fatty acids as environmental markers of endotoxin used liquid chromatography coupled to tandem mass spectrometry. This includes analysis of compounds like this compound and its importance in environmental and occupational health studies (Uhlig et al., 2016).

Biotechnological Conversion:

- An efficient method for the preparation of enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates, including (R)-3-hydroxyoctanoic acid, highlights the potential of these compounds in biotechnological applications. The study demonstrates the utility of these acids in producing high-purity monomers with antimicrobial activities (Ruth et al., 2007).

Mechanism of Action

Target of Action

7-Hydroxyoctanoic acid is a medium-chain hydroxy acid . It has been found to be associated with diseases such as colorectal cancer and the inborn metabolic disorder medium chain acyl-coa dehydrogenase deficiency . It is also known to interact with hydroxy-carboxylic acid receptors (HCARs), specifically HCAR2 .

Mode of Action

The interaction of this compound with HCAR2 triggers Gi/o signaling . This signaling is associated with lipolytic and atherogenic activity, and neuroinflammation . The structural basis of ligand recognition and ligand-induced Gi-coupling remains unclear .

Biochemical Pathways

It is known that hcar2, one of its targets, responds to various ketone body-containing metabolites

Pharmacokinetics

A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, which are structurally similar to this compound, suggests that these compounds are metabolized to dicarboxylate, absorbed into the circulation, and their absorption is increased by enzyme treatment .

Result of Action

Its interaction with hcar2 is associated with lipolytic and atherogenic activity, and neuroinflammation

Safety and Hazards

Future Directions

While specific future directions for 7-Hydroxyoctanoic acid were not found, it’s worth noting that medium-chain fatty acids like this compound are produced in hypoxic conditions by the yeast Saccharomyces cerevisiae as by-products of its metabolism and are considered fermentation inhibitors in the presence of ethanol at acidic pH . This suggests potential research directions in understanding the physiological limits between toxicity and ester production in yeast cells.

Biochemical Analysis

Biochemical Properties

7-Hydroxyoctanoic acid is known to interact with G protein-coupled receptors, including GPR84 and HCA3 . These receptors regulate metabolism and immune functions . The activation of HCA3 by this compound leads to β-arrestin-2 recruitment, which is relevant for cell-cell adhesion .

Cellular Effects

This compound has been found to be associated with diseases such as colorectal cancer and has also been linked to the inborn metabolic disorder medium chain acyl-coa dehydrogenase deficiency . It has been suggested that this compound could be a potential biomarker for the consumption of certain foods .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with G protein-coupled receptors. Upon activation of HCA3 by this compound, β-arrestin-2 is recruited, which is relevant for cell-cell adhesion . The activation of GPR84 is not followed by β-arrestin-2 recruitment .

properties

IUPAC Name |

7-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCMTSZRXXFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

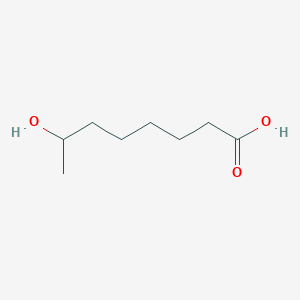

CC(CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864741 | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17173-14-7 | |

| Record name | (±)-7-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17173-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 7-hydroxyoctanoic acid?

A: this compound is identified as a metabolite of medium-chain triglycerides (MCTs) [, ]. Studies reveal its presence in the urine of infants fed formulas enriched with MCTs, indicating its role in the metabolic breakdown of these fats [, , ].

Q2: How is this compound formed in the body?

A: Research suggests that this compound is primarily formed through the (ω-1)-hydroxylation of medium-chain fatty acids, particularly octanoic acid [, ]. This process likely occurs in the liver and involves the addition of a hydroxyl group to the seventh carbon atom of the octanoic acid chain [].

Q3: How is this compound excreted?

A: this compound is excreted in urine primarily as glucuronides []. This conjugation with glucuronic acid enhances its water solubility, facilitating its elimination from the body [].

Q4: Beyond infants consuming MCT-enriched formulas, are there other instances where this compound is found?

A: Yes, this compound has been detected in the vitreous humor of individuals with medium-chain acyl-CoA dehydrogenase deficiency []. This finding suggests a potential link between this compound levels and this metabolic disorder.

Q5: Can this compound be synthesized?

A: While biological systems produce this compound through metabolic processes, researchers have explored its synthesis through different routes. One method involves utilizing this compound as a starting material for preparing substituted octanoic acids []. This method highlights the potential of this compound as a precursor for synthesizing other valuable compounds.

Q6: Are there any known applications of this compound in chemical synthesis?

A: Research indicates that derivatives of this compound are employed in attempts to synthesize curvularin []. Curvularin is a naturally occurring compound with potential biological activities, making the exploration of this compound derivatives in this context noteworthy.

Q7: What is the role of this compound in studying queen honeybees?

A: While not a primary focus of the research, this compound was identified as a head chemical constituent in queen honeybees of varying ages []. This finding contributes to a broader understanding of the chemical composition of these bees, potentially offering insights into their development and behavior.

Q8: Has the dilactone of this compound been synthesized?

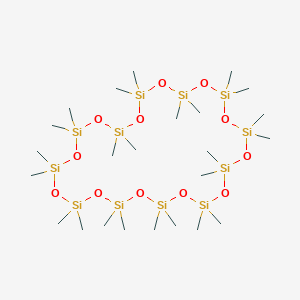

A: Yes, researchers have successfully synthesized the dilactone of this compound [, ]. This achievement demonstrates the feasibility of creating macrocyclic compounds from this compound, opening avenues for investigating their potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)